3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Description
3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a formyl (-CHO) group at position 3 and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₉H₆N₂O₃, and it has a molecular weight of 190.16 g/mol. The compound's unique substitution pattern enables diverse reactivity, making it valuable in medicinal chemistry and organic synthesis, particularly as a precursor for kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-3-10-6-1-2-7(9(13)14)11-8(5)6/h1-4,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXELYIWRQFSJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions starting from simpler pyrrolopyridine derivatives. One common approach is the cyclization of appropriate precursors followed by selective functionalization at the desired positions. Reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyrrolopyridine core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation reactions. These reactions are influenced by the presence of functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Condensation: Condensation reactions typically involve the use of dehydrating agents like acetic anhydride (Ac2O).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as various substituted pyrrolopyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: . Its structural features allow it to be incorporated into drug molecules that target specific diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved vary depending on the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of pyrrolopyridine derivatives are highly sensitive to substituent positions and types. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Pyrrolopyridine Derivatives
Biological Activity
3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound features both a formyl group (-CHO) and a carboxylic acid group (-COOH), which contribute to its reactivity and biological activity. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
- Molecular Formula : C₈H₆N₂O₂
- Molecular Weight : 162.15 g/mol
- Solubility : Soluble in various organic solvents, indicating good bioavailability and permeability across biological membranes.
Inhibition of Kinases
Research indicates that derivatives of this compound exhibit significant activity in inhibiting various kinases, which are crucial in cellular signaling pathways. Studies have shown that these compounds can effectively inhibit fibroblast growth factor receptors (FGFRs), which play a role in cancer progression and angiogenesis .
Antitumor Activity
The compound has been investigated for its potential antitumor properties. Inhibition of FGFR signaling pathways can disrupt tumor growth and metastasis, making it a promising candidate for cancer therapy. Preclinical studies demonstrated that certain derivatives showed potent activity against cancer cell lines, indicating their potential use in oncological applications .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activity of this compound involve:
- Interaction with FGFRs : Binding to FGFRs disrupts downstream signaling pathways associated with cell proliferation and survival.
- Kinase Inhibition : The compound's structure allows it to fit into the ATP-binding sites of kinases, effectively blocking their activity .
Case Studies
-
FGFR Inhibition :
- A study evaluated the efficacy of this compound derivatives against various FGFRs. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents against cancers linked to FGFR dysregulation .
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid?
The synthesis typically involves functionalizing the pyrrolopyridine core. A common approach is:
Core formation : Condensation of substituted pyridines with aldehydes or ketones under acidic conditions to form the pyrrolo[3,2-b]pyridine scaffold.
Formylation : Introduce the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) at the 3-position, leveraging the reactivity of the pyrrole ring .
Carboxylic acid introduction : Hydrolysis of a pre-installed ester group (e.g., methyl or ethyl ester) using NaOH or LiOH in aqueous THF .
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Formylation | POCl₃, DMF, 0°C → rt | 70–85 | |
| Ester hydrolysis | 2M NaOH, THF/H₂O, 60°C | >90 |
Q. How is the purity and structural integrity of this compound validated?
Methodological workflow :
- HPLC : Use a C18 column with a gradient of 0.1% TFA in H₂O/acetonitrile (95:5 to 5:95 over 20 min). Target >95% purity .
- 1H NMR : Key peaks include:
- Formyl proton: δ ~10.2 ppm (singlet).
- Carboxylic acid proton: δ ~13.5 ppm (broad, exchangeable) .
- LCMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₁H₇N₂O₃: 215.04). ESIMS m/z: 215.1 (M+1) .
Advanced Research Questions
Q. How can regioselectivity challenges during formylation be addressed?
The 3-position is favored due to electron-rich pyrrole nitrogen directing electrophilic substitution. To minimize byproducts:
- Optimize reaction time/temperature : Slow addition of POCl₃ at 0°C reduces over-formylation .
- Protecting groups : Temporarily block the carboxylic acid as an ester to prevent side reactions during formylation .
- Computational modeling : DFT calculations predict reactive sites, guiding experimental design .
Data contradiction : Some studies report competing formylation at the 5-position if steric hindrance is insufficient. Verify via 2D NMR (NOESY) .
Q. What strategies are effective for derivatizing the carboxylic acid group?
Methodology :
- Amide coupling : Use EDC/HOBt with amines (e.g., benzylamine) in DMF. Monitor by TLC (Rf shift from 0.3 to 0.7 in EtOAc/hexanes) .
- Esterification : React with MeOH/H₂SO₄ under reflux to regenerate the methyl ester for further functionalization .
- Metal coordination : The carboxylic acid can chelate metals (e.g., Cu²⁺), studied via UV-Vis (λmax ~250 nm) .
Q. Example :
| Derivative | Reagents | Application |
|---|---|---|
| Amide | EDC, HOBt, DIPEA | Kinase inhibitor scaffolds |
| Methyl ester | MeOH, H₂SO₄ | Prodrug synthesis |
Q. How do solvent and pH affect the compound’s stability?
Experimental design :
- Stability assay : Incubate in buffers (pH 2–12) at 37°C for 24h. Analyze degradation by LCMS.
- Results :
Recommendation : Store at −20°C in DMSO (dry) for long-term stability .
Q. What computational tools predict the compound’s reactivity in biological systems?
- ADMET prediction : Use SwissADME to estimate logP (~1.2), bioavailability (Score: 0.55), and CYP450 interactions .
- Docking studies : Autodock Vina models binding to ATP-binding pockets (e.g., EGFR kinase, ΔG = −9.2 kcal/mol) .
Validation : Correlate with in vitro IC₅₀ data from kinase assays .
Q. How to resolve contradictions in spectral data across studies?
Case example : Discrepancies in 1H NMR chemical shifts may arise from solvent (DMSO-d₆ vs. CDCl₃) or concentration.
- Standardize conditions : Use DMSO-d₆ for carboxylic acid protons.
- Reference internal standards : Add TMS (δ 0.0 ppm) for calibration .
Data reconciliation : Compare with published spectra in matched solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
